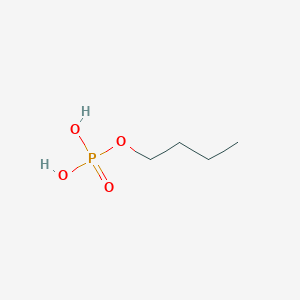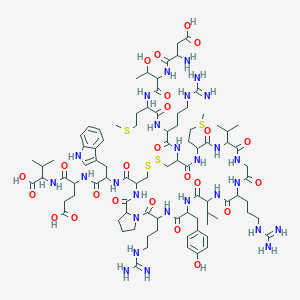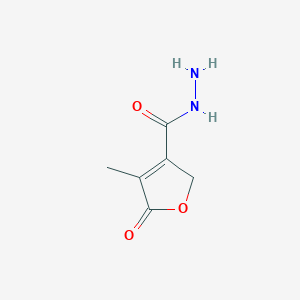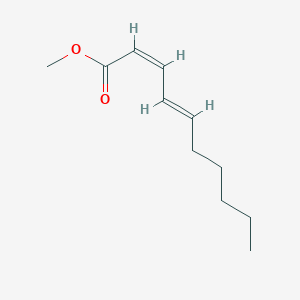
N-Formyl-DL-ethionine
Übersicht
Beschreibung
N-Formyl-DL-ethionine is not directly studied in the provided papers; however, its related compounds, such as N-formylmethionine and its derivatives, have been extensively researched. N-formylmethionine is known to play a crucial role in the initiation of protein synthesis in bacteria, where it is the first amino acid incorporated into nascent polypeptide chains . It is also involved in the immune response as N-formylmethionine-containing peptides act as chemoattractants for leucocytes, guiding immune cells to sites of bacterial infection .
Synthesis Analysis
The synthesis of N-formylmethionine-related compounds involves the attachment of methionine to its specific transfer RNA (tRNA), followed by formylation to produce N-formyl-methionyl-tRNA, which is used during the initiation of bacterial protein synthesis . The formylation process is believed to involve formyl-tetrahydrofolic acid as the formyl donor .
Molecular Structure Analysis
The molecular structure of N-formylmethionine and its derivatives has been characterized through crystallography and spectroscopy. Studies have shown that N-formylmethionine-containing peptides can form parallel beta-sheet structures in crystals, with specific hydrogen bonding patterns involving the formyl group and the peptide backbone . These structural features are significant as they contribute to the biological activity of these peptides, such as their chemotactic properties .
Chemical Reactions Analysis
N-formylmethionine is involved in several biochemical reactions, particularly in the processing of nascent proteins. The formyl group of N-formylmethionine must be removed by deformylase enzymes before the methionine residue can be cleaved by methionine aminopeptidase during protein maturation . This sequential processing is essential for the proper functioning of proteins synthesized in bacteria.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-formylmethionine derivatives have been studied using various spectroscopic techniques. For instance, the spectroscopic characterization and nonlinear optical analysis of N-acetyl-DL-methionine, a related compound, have been performed using density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, NMR chemical shifts, electronic properties, and molecular electrostatic potential of the compound .
Wissenschaftliche Forschungsanwendungen
Impact on Epithelial Cells
N-Formyl-DL-ethionine has been studied for its effects on various cell types, particularly epithelial cells with active secretory functions. It has been used as an experimental agent to understand cellular functions and morphological changes. For instance, it was found to affect the exocrine cells of the exorbital lacrimal glands in rats (Benson, 1964).
Role in Protein Synthesis
The compound plays a role in the processing of the N termini of nascent polypeptide chains in bacterial protein synthesis. Specifically, it is involved in the removal of the formyl group before methionine can be cleaved by methionine aminopeptidase (Solbiati et al., 1999).
Inhibition of Algal Growth
Research has shown that DL-ethionine can selectively inhibit the growth of blue-green algae, making it a potential tool for controlling these organisms in various environments. It has been particularly noted for its ability to inhibit these algae in defined or semidefined media (Aaronson & Ardois, 1971).
Degradation of N-Formyl Peptides
N-Formyl peptides, derived from bacterial and mitochondrial proteins, serve as chemoattractants for mammalian phagocytic leukocytes. Enzymes capable of degrading N-formyl peptides have been isolated and characterized, indicating their protective role in the body (Nguyen & Pei, 2005).
Role in Enzymatic Reactions
N-Formyl-methionine plays a crucial role in various enzymatic processes, such as deformylation in bacterial translation. The genetic characterization of polypeptide deformylase, which removes the formyl group from N-terminal methionine, highlights its significance in eubacterial protein maturation (Mazel et al., 1994).
Safety And Hazards
When handling N-Formyl-DL-ethionine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Relevant Papers The relevant papers retrieved provide information about the potential roles of formyl peptide receptors (FPRs) in neuronal function and dysfunction , and the structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns . These papers could provide valuable insights for future research on N-Formyl-DL-ethionine.
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-2-formamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCKCMBMDYFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559582 | |
| Record name | S-Ethyl-N-formylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-DL-ethionine | |
CAS RN |
126872-00-2 | |
| Record name | S-Ethyl-N-formylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)





![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)




